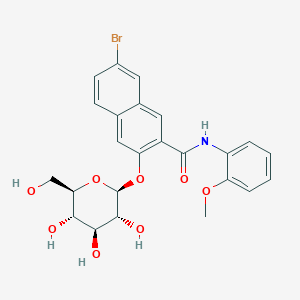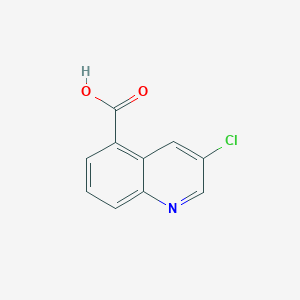
1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the methoxy and methyl groups on the phenyl ring suggests that it could have unique properties compared to other phenyl triazoles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a methoxy group and a methyl group, a triazole ring, and a carboxylic acid group . The exact three-dimensional structure would depend on the specific locations of these groups on the rings.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the triazole ring can potentially form hydrogen bonds . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .科学的研究の応用
Structural and Synthesis Insights
The synthesis and structural analysis of triazole derivatives, including those similar to 1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively explored in scientific research. These studies provide foundational insights into the chemical behavior, synthesis pathways, and potential applications of these compounds in various domains, excluding drug usage, dosage, and side effects as per the requirements.
Synthesis Techniques and Structural Characterization : A significant portion of the research on triazole derivatives focuses on developing novel synthesis techniques and characterizing their structural properties. For instance, the study by Shtabova et al. (2005) discusses the synthesis and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, detailing the compound's synthesis pathways and structural determinations through X-ray diffraction and quantum-chemical calculations. This research highlights the flexibility of triazole derivatives in undergoing various chemical reactions, forming different functional groups, and yielding derivatives with potential applications in materials science and chemical synthesis (Shtabova et al., 2005).
Antibacterial Activity : The triazole ring system is also investigated for its antibacterial properties. Research by Iradyan et al. (2014) synthesized derivatives of 5-thiomethylfuran-2-carboxylic acid, demonstrating the antibacterial potential of these compounds. Although not directly mentioning this compound, this study underscores the broader antimicrobial research interest within the triazole derivative family, suggesting avenues for the development of new antimicrobial agents (Iradyan et al., 2014).
Catalytic and Synthetic Applications : Triazole derivatives are also pivotal in catalysis and synthetic chemistry. The study by Turek et al. (2014) on palladium(II) complexes of triazole-based N-heterocyclic carbenes illustrates the use of triazole derivatives in forming complexes with metals, which can catalyze various organic reactions. These complexes show promise in enhancing the efficiency and selectivity of synthetic pathways, including those involved in pharmaceutical and material manufacturing processes (Turek et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The study and application of triazole derivatives is a vibrant field of research. Given the versatility of the triazole ring, “1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be studied for various uses, including medicinal chemistry, materials science, and synthetic chemistry .
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-8(17-2)3-4-10(7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPSDGDJXSIKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



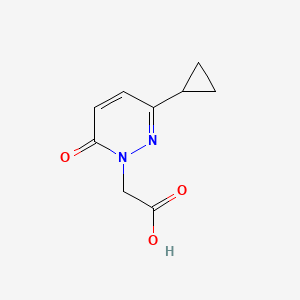
![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)
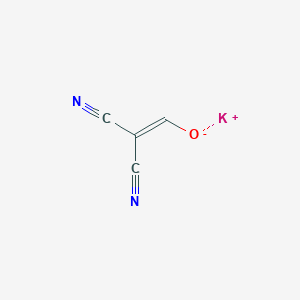
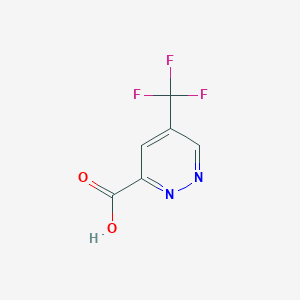
![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)
![Beta-D-gal-[1->4]-beta-D-glcnac-1->o-cete](/img/structure/B1434589.png)
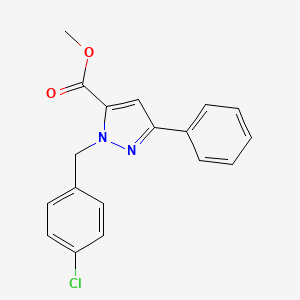
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
![5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434593.png)
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)

